molecular formula C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N B1146313 Carbovir Triphosphate Triethylamine Salt CAS No. 1391048-07-9

Carbovir Triphosphate Triethylamine Salt

Cat. No.: B1146313
CAS No.: 1391048-07-9
M. Wt: 487.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbovir Triphosphate Triethylamine Salt is a chemically synthesized compound known for its antiviral properties. It is a carbocyclic synthetic nucleoside analogue and an active metabolite of abacavir, which is used in the treatment of HIV. The compound is an analogue of deoxyguanosine-5’-triphosphate and plays a crucial role in inhibiting viral replication by targeting viral DNA synthesis .

Mechanism of Action

Target of Action

Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .

Mode of Action

This compound interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.

Pharmacokinetics

Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

  • Antiviral Research : Carbovir Triphosphate Triethylamine Salt is primarily used in studies aimed at understanding and combating HIV. Its ability to inhibit HIV-1 replication has made it a focal point in developing new therapeutic strategies against this virus.
  • Drug Development : The compound is instrumental in the development of analytical methods for quality control in drug formulation and synthesis. Its properties are explored in various formulations aimed at enhancing bioavailability and therapeutic efficacy .
  • Nucleoside Analog Studies : Research on this compound contributes to broader studies on nucleoside analogs, which are crucial for developing treatments for other viral infections, such as hepatitis B and C .

Preparation Methods

The preparation of this compound involves several synthetic routes:

  • Chromatography : The nucleotide triphosphate is purified using chromatographic techniques.
  • Chemical Reactions : The compound undergoes phosphorylation and enzymatic reactions to achieve its active form. This process is critical for its antiviral activity as it competes with natural substrates during viral DNA synthesis .

Case Studies and Research Findings

  • Long-acting Formulations : Recent studies have explored nanoformulated versions of abacavir that utilize this compound to enhance retention and release in macrophages, demonstrating prolonged antiviral effects against HIV .
  • Pharmacokinetics Studies : Research has shown that after administration, abacavir is metabolized into Carbovir Triphosphate, which then undergoes further phosphorylation within cells to exert its antiviral effects. This metabolic pathway is crucial for understanding dosing regimens and potential side effects associated with therapy .
  • Adverse Reactions : Clinical studies have reported hypersensitivity reactions associated with abacavir treatment, emphasizing the importance of genetic screening (HLA-B*5701) before initiating therapy. Understanding these reactions helps optimize patient safety while using this compound-based treatments .

Biological Activity

Carbovir triphosphate triethylamine salt (CBV-TP) is an active metabolite derived from the nucleoside analogue abacavir, which is primarily used in the treatment of HIV. This compound exhibits significant biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase (RT), and has implications in antiviral therapy and drug resistance.

CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase by mimicking the natural substrate 2’-deoxyguanosine triphosphate (dGTP). Its unique structure, which includes a 2’,3’-unsaturation in the sugar moiety, allows it to be incorporated into viral DNA during replication. However, unlike dGTP, CBV-TP lacks a 3’-hydroxyl group, leading to chain termination upon incorporation into the growing DNA strand. This mechanism effectively halts viral replication, making it a potent antiviral agent against HIV-1 .

Kinetic Properties and Drug Resistance

Research indicates that CBV-TP has a lower incorporation efficiency compared to dGTP when utilized by wild-type HIV-1 RT. The presence of mutations such as M184V in the reverse transcriptase can further diminish the efficiency of CBV-TP incorporation, contributing to drug resistance. Studies have shown that the Ki value for CBV-TP against HIV-RT is significantly lower than for human DNA polymerases, indicating its selectivity for viral targets .

Antiviral Efficacy

CBV-TP demonstrates strong antiviral efficacy in vitro and in clinical settings. It has been shown to effectively reduce viral loads in patients treated with abacavir as part of their antiretroviral therapy (ART). The sustained intracellular levels of CBV-TP contribute to its long-term effectiveness, with a reported half-life of approximately 20.64 hours within cells, allowing for prolonged antiviral activity .

Additional Biological Activities

Beyond its antiviral properties, CBV-TP also exhibits antifungal activity by inhibiting fungal protein synthesis. This broad spectrum of biological activity highlights its potential utility beyond HIV treatment .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Implications
CBV-TP acts as a competitive inhibitor of HIV-1 RT and leads to chain termination during DNA synthesis.Essential for understanding its role in ART.
Demonstrated selectivity for HIV-1 RT over human DNA polymerases with a Ki value indicating effective inhibition.Supports its use in treating HIV with reduced toxicity to human cells.
Exhibits antifungal activity through inhibition of protein synthesis in fungi.Suggests potential applications in treating fungal infections alongside viral infections.

Clinical Trials

Clinical trials have shown that abacavir, leading to the formation of CBV-TP, is well tolerated among patients. Common side effects include gastrointestinal symptoms and hypersensitivity reactions, particularly associated with HLA-B*5701 allele carriage. Screening for this allele before treatment initiation is recommended to mitigate risks .

Resistance Patterns

Studies have documented cases where patients developed resistance to abacavir due to mutations in HIV-1 RT, particularly the M184V mutation. These findings underscore the importance of monitoring resistance patterns in patients undergoing treatment with nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir .

Properties

CAS No.

1391048-07-9

Molecular Formula

C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N

Molecular Weight

487.19

Synonyms

rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.